Welcome to the BenchChem Online Store!
molecular formula C16H23BrN2O2 B8118808 tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate

tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate

Cat. No. B8118808
M. Wt: 355.27 g/mol
InChI Key: WURIZMVXLWUAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09187477B2

Procedure details

tert-Butyl piperidin-4-ylcarbamate (500 mg), 1-bromo-4-iodobenzene (710 mg) and Cs2CO3 (1.2 g) are dissolved in 1,4-dioxane (15 mL) and purged for 10 minutes with argon. 4,5-Bis-(diphenylphosphino)-9,9-dimethylxanthen (Xantphos, 115 mg) and tris-(dibenzylideneacetone)-dipalladium-(0) (Pd2(dba)3, 45 mg) are added and the mixture is heated for 12 hours at 110° C. Then the mixture is partitioned between saturated aqueous NH4Cl solution and ethylacetate and the organic phase is washed with brine and dried (MgSO4). The solvents are evaporated in vacuo and the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 99:1→70:30) to give the title compound. LC (method 2): tR=1.14 min; Mass spectrum (ESI+): m/z=355 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH2:3][CH2:2]1.[Br:15][C:16]1[CH:21]=[CH:20][C:19](I)=[CH:18][CH:17]=1.C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1>[Br:15][C:16]1[CH:21]=[CH:20][C:19]([N:1]2[CH2:2][CH2:3][CH:4]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:11])([CH3:13])[CH3:12])[CH2:5][CH2:6]2)=[CH:18][CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1CCC(CC1)NC(OC(C)(C)C)=O
Name
Quantity
710 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Name
Cs2CO3
Quantity
1.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged for 10 minutes with argon
Duration
10 min
ADDITION
Type
ADDITION
Details
4,5-Bis-(diphenylphosphino)-9,9-dimethylxanthen (Xantphos, 115 mg) and tris-(dibenzylideneacetone)-dipalladium-(0) (Pd2(dba)3, 45 mg) are added
CUSTOM
Type
CUSTOM
Details
Then the mixture is partitioned between saturated aqueous NH4Cl solution and ethylacetate
WASH
Type
WASH
Details
the organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 99:1→70:30)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1CCC(CC1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.